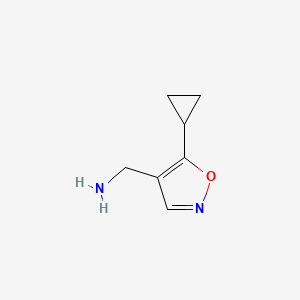
6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide
Vue d'ensemble
Description
6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide is a chemical compound with a molecular weight of 230.29 . It is also known as 6-hydrazino-N-isopropyl-3-pyridinesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4O2S/c1-6(2)12-15(13,14)7-3-4-8(11-9)10-5-7/h3-6,12H,9H2,1-2H3 (H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Applications De Recherche Scientifique
Antimicrobial Agent Development
6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide: has been explored for its potential as an antimicrobial agent. The compound’s structure allows for interaction with bacterial cell walls, potentially inhibiting the growth of various bacterial strains. Research has indicated that derivatives of this compound exhibit significant activity against microbes like E. coli, B. mycoides, and C. albicans, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.0048 mg/mL .
Anti-Tubercular Activity
The compound’s derivatives have been studied for their efficacy against tuberculosis. In vitro assays, such as the MTT assay, have been used to determine the IC50 values of these derivatives, which measure the effectiveness of a substance in inhibiting a specific biological or biochemical function. This research is crucial in the fight against drug-resistant strains of tuberculosis .
Chemical Synthesis and Modification
6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide: serves as a building block in chemical synthesis. It can be modified to create various derivatives with potential pharmacological activities. Its versatility in synthesis makes it a valuable compound for developing new chemical entities with desired biological properties .
Material Science Applications
In material science, this compound could be utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electrical conductivity. Its molecular structure could be incorporated into polymers or coatings to impart additional functionality or to create novel composites .
Analytical Chemistry
In analytical chemistry, derivatives of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide could be used as reagents or indicators due to their reactivity and the potential for color change upon reaction with specific analytes. This could be particularly useful in the development of new diagnostic tests or assays .
Pharmacological Research
The compound is of interest in pharmacological research for its potential to act as a precursor to more complex molecules that could serve as drug candidates. Its ability to undergo various chemical reactions makes it a versatile tool for creating compounds with potential therapeutic effects .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
6-hydrazinyl-N-propan-2-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6(2)12-9(14)7-3-4-8(13-10)11-5-7/h3-6H,10H2,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATZLBUQBUARSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466590.png)
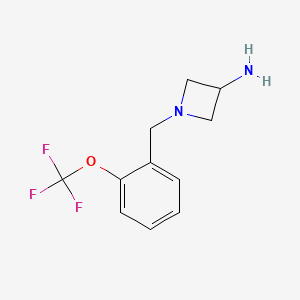
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine](/img/structure/B1466592.png)

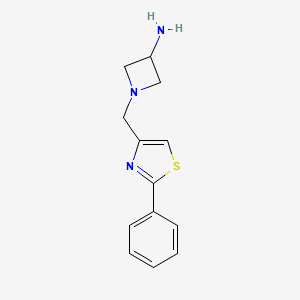
![1-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]azetidin-3-amine](/img/structure/B1466598.png)

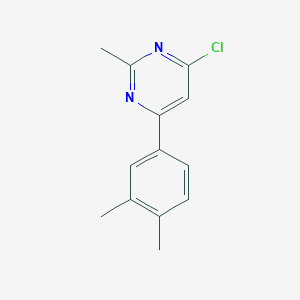
![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)
![1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol](/img/structure/B1466606.png)
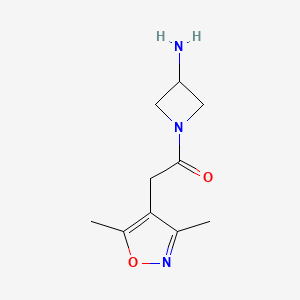
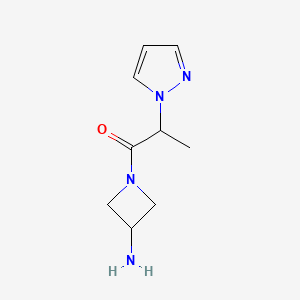
![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466611.png)
